1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-(3-bromophenyl)-4-hydroxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-6-2-1-3-7(4-6)15-9(17)5-8(16)10(14-15)11(13)18/h1-5,16H,(H2,13,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPYXZJSJIEVCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C=C(C(=N2)C(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactionsFor example, the reaction of 4-bromoacetophenone with appropriate reagents can yield intermediates that are further transformed into the target compound through cyclization and functional group modifications . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridazine-Based Analogs
Pyridazine derivatives often exhibit varied bioactivity depending on substituents. Key comparisons include:
1-(3-Chlorophenyl)-N-(4-chlorophenyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxamide
- Structure : Differs in the aromatic substituent (3-chlorophenyl vs. 3-bromophenyl) and the presence of a trifluoromethyl group at position 4 instead of a hydroxyl group.
1-(3-Chlorophenyl)-6-methyl-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
- Structure : Replaces the hydroxyl group with a methyl group at position 6 and substitutes the carboxamide with a carboxylic acid at position 3.
- Implications : The carboxylic acid moiety may reduce cell permeability compared to the carboxamide in the target compound, altering bioavailability .
Ethyl Ester Derivatives (Ev 8–9)
- Examples :
- Ethyl 1-(3-bromophenyl)-6-oxo-4-((m-tolylsulfonyl)oxy)-1,6-dihydropyridazine-3-carboxylate (CAS 900008-16-4)
- Ethyl 1-(3-bromophenyl)-4-(((2-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 899959-33-2)
- Structure : Feature ester groups at position 3 and sulfonyloxy substituents at position 4.
- Impact : Ester groups are typically prodrug motifs, improving oral absorption but requiring metabolic activation. The sulfonyloxy group may confer steric hindrance or modulate solubility .
Halogen-Substituted Chalcone Derivatives (Ev 2, 3, 4, 5)
| Compound | Substituents | IC50 (μg/mL) vs. MCF-7 |
|---|---|---|
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on | 3-Bromophenyl, p-tolyl | 42.22 |
| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on | 3-Bromophenyl, 4-isopropylphenyl | 22.41 |
| (E)-1-(4-Chlorophenyl)-3-(4-tolyprophenyl)prop-2-en-1-on | 4-Chlorophenyl, 4-tolyprophenyl | 37.24 |
Biological Activity
The compound 1-(3-bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a bromophenyl group, a hydroxyl group, and a carboxamide functional group, which are essential for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. For instance, a related compound demonstrated an IC50 value of 31.64 μM against DNA gyrase and 2.67 μM against dihydrofolate reductase (DHFR), indicating potent enzyme inhibition which is crucial for bacterial growth .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| This compound | DNA gyrase | 31.64 |
| This compound | DHFR | 2.67 |
These findings suggest that the compound could be developed as an antimicrobial agent with a dual mechanism of action targeting both DNA replication and folate synthesis pathways in bacteria.
Antibiofilm Activity
The compound also exhibits significant antibiofilm activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis. In vitro assays showed that it could reduce biofilm formation significantly compared to standard antibiotics like Ciprofloxacin. The percentage reduction in biofilm formation was notably superior to that observed with Ciprofloxacin alone .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The inhibition of DNA gyrase and DHFR disrupts critical metabolic pathways in bacteria, leading to cell death.
- Biofilm Disruption : The ability to inhibit biofilm formation suggests that the compound may interfere with bacterial adhesion or signaling pathways necessary for biofilm development.
Case Studies
Several studies have evaluated the biological activity of similar compounds within the dihydropyridazine class:
- Study on Antimicrobial Properties : A comprehensive evaluation revealed that derivatives exhibited MIC values ranging from 0.22 to 0.25 μg/mL , indicating strong bactericidal effects against multiple pathogens .
- Synergistic Effects : The compound showed synergistic effects when combined with other antibiotics, effectively lowering their MICs and enhancing overall antimicrobial efficacy .
Toxicity Profile
Toxicity assessments indicated low hemolytic activity (% lysis range from 3.23 to 15.22% ) compared to Triton X-100, suggesting that these compounds are relatively safe for further development . Non-cytotoxicity was confirmed with IC50 values greater than 60 μM , indicating a favorable therapeutic index.
Q & A
Q. What are the recommended synthetic routes for 1-(3-Bromophenyl)-4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, and how can reaction efficiency be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, including condensation, cyclization, and functionalization. For optimization, employ statistical experimental design (e.g., factorial design) to identify critical parameters (temperature, catalyst loading, solvent polarity) and their interactions . Quantum chemical calculations (e.g., DFT) can predict transition states and intermediate stability, guiding condition selection . Reaction monitoring via HPLC or in-situ spectroscopy ensures real-time efficiency assessment .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- X-ray crystallography provides definitive structural confirmation (as seen in analogous bromophenyl derivatives in ).
- NMR (¹H, ¹³C, 2D-COSY) resolves aromatic protons and carboxamide functionality.
- FT-IR confirms hydroxy and carbonyl groups.
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Pair computational simulations (e.g., Gaussian) with experimental data to resolve ambiguities .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies using design of experiments (DoE) to model degradation kinetics. Variables include pH (1–13), temperature (25–80°C), and light exposure. Monitor degradation via UPLC-MS and quantify products using multivariate analysis . Thermodynamic parameters (ΔH, ΔG) derived from DSC/TGA data predict long-term stability .
Advanced Research Questions
Q. What computational strategies can elucidate the reaction mechanism of this compound’s formation or decomposition?
Methodological Answer:
- Density Functional Theory (DFT) calculates activation energies and intermediates for proposed pathways (e.g., cyclization steps) .
- Molecular Dynamics (MD) simulates solvent effects and transition-state interactions.
- Machine Learning (ML) models trained on reaction databases (e.g., Reaxys) predict side products and optimize pathways . Validate predictions with isotopic labeling (¹³C/²H) and kinetic isotope effect studies .
Q. How can contradictions in catalytic activity or selectivity data be resolved for derivatives of this compound?
Methodological Answer:
- Perform sensitivity analysis to identify outlier conditions (e.g., trace metal impurities, moisture levels).
- Cross-validate results using orthogonal techniques (e.g., GC vs. NMR yield quantification).
- Apply Bayesian inference to reconcile discrepancies between computational predictions and experimental outcomes .
- Replicate experiments under strictly controlled inert atmospheres (glovebox/Schlenk line) to exclude environmental interference .
Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) or ITC quantifies binding affinity (KD) and thermodynamics.
- Molecular Docking (AutoDock Vina) and MM-PBSA simulations map binding poses and energy contributions .
- Cryo-EM or X-ray crystallography of ligand-target complexes provides atomic-resolution insights. Validate via mutagenesis (e.g., alanine scanning) to identify critical binding residues .
Q. How can researchers design reactors for scalable synthesis while maintaining regioselectivity?
Methodological Answer:
- Use microfluidic reactors to enhance mass/heat transfer and minimize side reactions .
- Computational Fluid Dynamics (CFD) models optimize mixing efficiency and residence time distribution.
- Implement process analytical technology (PAT) for continuous monitoring and feedback control (e.g., adjusting flow rates in real-time) .
Data Contradiction Analysis Framework
Key Steps:
Hypothesis Generation: Use abductive reasoning to propose plausible explanations (e.g., unaccounted intermediates, instrumental artifacts) .
Controlled Replication: Isolate variables (e.g., reagent purity, equipment calibration) to test hypotheses .
Meta-Analysis: Aggregate data from multiple studies (e.g., using PRISMA guidelines) to identify trends or outliers .
Mechanistic Modeling: Integrate kinetic/thermodynamic data to construct a unified reaction network .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
